molecular formula C14H15NO3 B13089024 (6-Methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrol-5-yl)(phenyl)methanol

(6-Methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrol-5-yl)(phenyl)methanol

Cat. No.: B13089024
M. Wt: 245.27 g/mol
InChI Key: TYCZAYVQICJXAJ-UHFFFAOYSA-N
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Description

(6-Methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrol-5-yl)(phenyl)methanol is a complex organic compound characterized by its unique structure, which includes a dioxinopyrrole ring fused with a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrol-5-yl)(phenyl)methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the dioxinopyrrole ring, followed by the introduction of the phenylmethanol group through nucleophilic substitution or addition reactions. Specific reagents and catalysts, such as Lewis acids or bases, may be employed to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrol-5-yl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(6-Methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrol-5-yl)(phenyl)methanol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6-Methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrol-5-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of the dioxinopyrrole ring and phenylmethanol group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

(6-methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyrrol-5-yl)-phenylmethanol

InChI

InChI=1S/C14H15NO3/c1-15-9-11-14(18-8-7-17-11)12(15)13(16)10-5-3-2-4-6-10/h2-6,9,13,16H,7-8H2,1H3

InChI Key

TYCZAYVQICJXAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=C1C(C3=CC=CC=C3)O)OCCO2

Origin of Product

United States

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